8-Methylchroman-3-carboxylic acid is an organic compound characterized by a chroman structure, which consists of a fused benzene and tetrahydropyran ring, with a carboxylic acid functional group at the 3-position. This compound is significant in organic chemistry due to its structural features and potential biological activities. The molecular formula for 8-Methylchroman-3-carboxylic acid is , and it has a molecular weight of approximately 208.21 g/mol. It is classified as a carboxylic acid, specifically a derivative of chroman, which is known for its diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 8-Methylchroman-3-carboxylic acid typically involves several key steps:
These steps can be optimized for yield and purity through careful control of reaction conditions such as temperature, pressure, and solvent choice .
The molecular structure of 8-Methylchroman-3-carboxylic acid can be represented by its canonical SMILES notation: COC1=CC=CC2=C1OCC(C2)C(=O)O. The compound's InChI key is FTXQMXYVEKCYAO-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
InChI=1S/C11H12O4/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13)8-Methylchroman-3-carboxylic acid can participate in various chemical reactions typical for carboxylic acids, including:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 8-Methylchroman-3-carboxylic acid involves its interaction with specific cellular targets:
This mechanism highlights its potential as an anticancer agent .
Relevant analyses can include infrared spectroscopy to identify functional groups, where characteristic peaks for the carbonyl (C=O) bond and hydroxyl (O-H) groups can be observed .
8-Methylchroman-3-carboxylic acid has several scientific applications:
Research continues to explore its efficacy and safety profiles in various applications .
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4